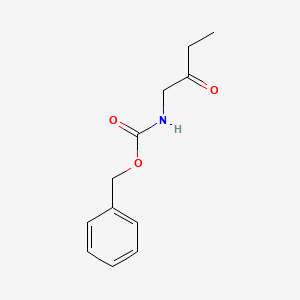
Benzyl (2-oxobutyl)carbamate
描述
Benzyl (2-oxobutyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a butanone moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxobutyl)carbamate typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine, followed by the introduction of the butanone group. One common method is the reaction of benzyloxycarbonyl chloride with 2-amino-2-butanone under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzyl (2-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates or amides.
科学研究应用
Benzyl (2-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of Benzyl (2-oxobutyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. In biochemical applications, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved depend on the specific context and application .
相似化合物的比较
Similar Compounds
Benzyloxycarbonylamino-2-butanol: Similar in structure but with an alcohol group instead of a ketone.
Benzyloxycarbonylamino-2-propanone: Similar but with a shorter carbon chain.
Benzyloxycarbonylamino-2-pentanone: Similar but with a longer carbon chain.
Uniqueness
Benzyl (2-oxobutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ketone group makes it more reactive in certain chemical reactions compared to its alcohol or alkane counterparts. This uniqueness makes it valuable in synthetic chemistry and various research applications .
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
benzyl N-(2-oxobutyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |
InChI 键 |
GQXXEURLDOMPBM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
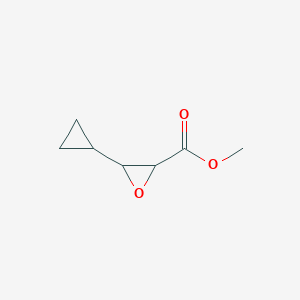
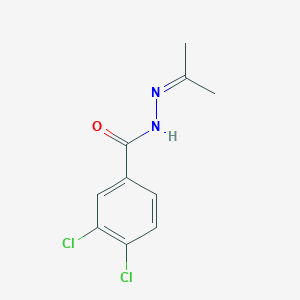
![1h-Imidazo[4,5-b]pyridine-2-propanol](/img/structure/B8732878.png)
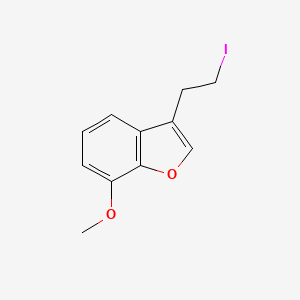

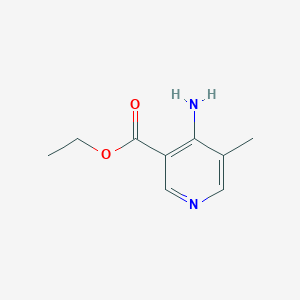
![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)
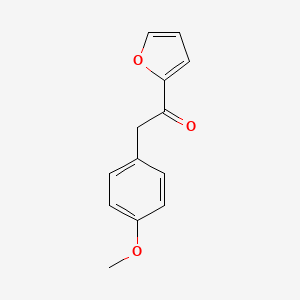
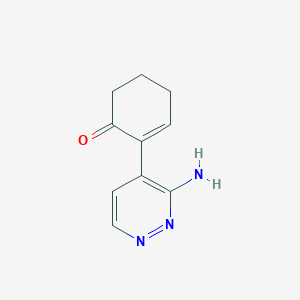
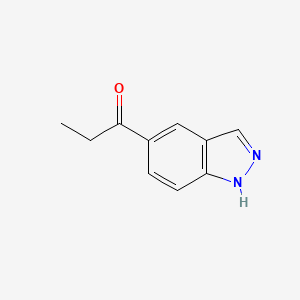
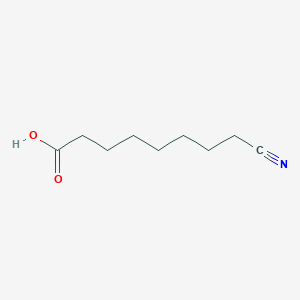
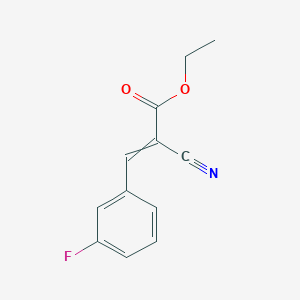
![trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
![4-[2-(4-Nitro-phenyl)-vinyl]-pyridine](/img/structure/B8732953.png)
